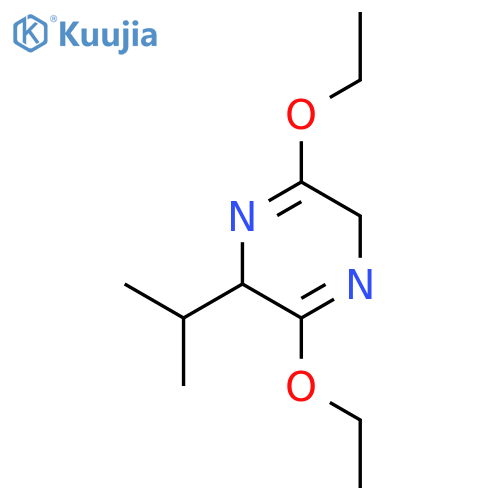Cas no 110117-71-0 ((R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine)

110117-71-0 structure
商品名:(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
CAS番号:110117-71-0
MF:C11H20N2O2
メガワット:212.288702964783
MDL:MFCD09836052
CID:62803
PubChem ID:5325957
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 化学的及び物理的性質
名前と識別子
-
- (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
- (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine
- (2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine
- Pyrazine,3,6-diethoxy-2,5-dihydro-2-(1-methylethyl)-, (R)-
- (3R)-2,5-Diethoxy-3-isopropyl-3,6-dihydropyrazine
- (R)-3,6-diethoxy-2,5-dihydro-2-isopropylpyrazine
- (2R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine
- (2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
- Pyrazine,6-diethoxy-2,5-dihydro-2-(1-Methylethyl)-,(2R)
- 2,5-dihydro-3,6-diethoxy-2-( 1-Methylethyl)-, (R)-Pyrazine
- Pyrazine, 2,5-dihydro-3,6-diethoxy-2-(1-methylethyl)-, (R)-
- Pyrazine, 3,6-diethoxy-2,5-dihydro-2-(1-methylethyl)-, (2R)-
- AKOS015838716
- EN300-258663
- DTXSID50416071
- AKOS015900621
- 110117-71-0
- HRAZLOIRFUQOPL-SNVBAGLBSA-N
- (3R)-3-isopropyl-2,5-diethoxy-3,6-dihydropyrazine
- InChI=1/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s
- MFCD09836052
- (2R)-2-isopropyl-3,6-diethoxy-2,5-dihydropyrazine
- AS-47107
- AC-24568
- AM20090801
- SCHEMBL2808933
- (r)-2,5-dihydro-3,6-diethoxy-5-isopropylpyrazine
- (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydro-pyrazine
- CS-0215544
- F12084
- (R)-2, 5-DIHYDRO-3, 6-DIETHOXY-2-ISOPROPYLPYRAZINE, 98+%
- (2R)-3,6-Diethoxy-2,5-dihydro-2-(1-methylethyl)pyrazine
- DTXCID90366920
- 600-944-9
-
- MDL: MFCD09836052
- インチ: 1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s1
- InChIKey: HRAZLOIRFUQOPL-SNVBAGLBSA-N
- ほほえんだ: CCOC1=N[C@H](C(C)C)C(=NC1)OCC
計算された属性
- せいみつぶんしりょう: 212.15200
- どういたいしつりょう: 212.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.06
- ふってん: 282°C at 760 mmHg
- フラッシュポイント: 102.9°C
- 屈折率: 1.499
- PSA: 43.18000
- LogP: 0.76580
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine セキュリティ情報
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-258663-2.5g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 2.5g |
$202.0 | 2024-06-18 | |
| eNovation Chemicals LLC | D555308-2.5g |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |
110117-71-0 | 97% | 2.5g |
$1220 | 2024-05-24 | |
| Enamine | EN300-258663-5.0g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 5.0g |
$300.0 | 2024-06-18 | |
| Enamine | EN300-258663-0.1g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 0.1g |
$57.0 | 2024-06-18 | |
| abcr | AB461162-5 g |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, 90%; . |
110117-71-0 | 90% | 5g |
€1144.30 | 2023-06-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12160-1g |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |
110117-71-0 | 1g |
¥1112.0 | 2021-09-08 | ||
| Enamine | EN300-258663-0.25g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 0.25g |
$82.0 | 2024-06-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04220-50g |
(2r)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine |
110117-71-0 | 95 | 50g |
$1600 | 2021-06-25 | |
| Enamine | EN300-258663-10.0g |
(2R)-3,6-diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine |
110117-71-0 | 95% | 10.0g |
$500.0 | 2024-06-18 | |
| eNovation Chemicals LLC | D555308-5g |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine |
110117-71-0 | 97% | 5g |
$1770 | 2024-05-24 |
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
110117-71-0 ((R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine) 関連製品
- 148403-14-9(Pyrazine,2,5-dihydro-3,6-dimethoxy-2-(1-methylethyl)-)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:110117-71-0)(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

清らかである:99%/99%
はかる:5g/25g
価格 ($):210.0/730.0